molecular formula C9H12O B128215 4-Ethylanisole CAS No. 1515-95-3

4-Ethylanisole

Cat. No.: B128215
CAS No.: 1515-95-3
M. Wt: 136.19 g/mol
InChI Key: HDNRAPAFJLXKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

4-Ethylanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also classified as a combustible liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylanisole can be synthesized by reacting anisole with an ethylating reagent such as ethyl iodide or ethyl bromide under alkaline conditions . The reaction typically involves the use of a base like sodium hydroxide or potassium hydroxide to facilitate the ethylation process.

Industrial Production Methods: In industrial settings, this compound is produced through similar ethylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are carefully controlled to optimize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylanisole undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethylphenol or further to 4-ethylbenzoic acid.

    Reduction: Reduction reactions can convert it to 4-ethylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine, chlorine, or nitric acid are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: 4-ethylphenol, 4-ethylbenzoic acid.

    Reduction: 4-ethylcyclohexanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

    4-Methylanisole (1-methyl-4-methoxybenzene): Similar structure but with a methyl group instead of an ethyl group.

    4-Propylanisole (1-propyl-4-methoxybenzene): Similar structure but with a propyl group instead of an ethyl group.

    4-Isopropylanisole (1-isopropyl-4-methoxybenzene): Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 4-Ethylanisole is unique due to its specific ethyl group, which imparts different chemical properties and reactivity compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-ethyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRAPAFJLXKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164795
Record name 4-Ethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-95-3
Record name 1-Ethyl-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-4-methoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-ethyl-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I71P5QG20S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

64.8 μL (0.50 mmol) of 4-ethynyl-1-methoxybenzene (12), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 47.0 mg (0.35 mmol) of 4-ethyl-1-methoxybenzene (13). The yield was 69%. The reaction is expressed by the following scheme.
Quantity
64.8 μL
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylanisole
Reactant of Route 2
4-Ethylanisole
Reactant of Route 3
Reactant of Route 3
4-Ethylanisole
Reactant of Route 4
4-Ethylanisole
Reactant of Route 5
Reactant of Route 5
4-Ethylanisole
Reactant of Route 6
Reactant of Route 6
4-Ethylanisole
Customer
Q & A

Q1: How does the structure of 4-ethylanisole influence its reactivity in polymerization reactions?

A: The presence of the ethoxy group (–OCH2CH3) in this compound significantly impacts its reactivity in anionic polymerization reactions. Studies [] have shown that the position of the ethoxy group relative to the polymer chain end influences the rate of propagation. Specifically, this compound, where the ethoxy group is in the para position, increases the rate of styrene polymerization compared to reactions in pure hydrocarbon solvents. This suggests that the oxygen atom in the ethoxy group can coordinate with the lithium cation of the propagating chain end, enhancing its reactivity. Interestingly, the same study found that 2-ethylanisole, with the ethoxy group in the ortho position, did not show this rate enhancement, likely due to steric hindrance from the ethyl group interfering with the coordination.

Q2: Can this compound be utilized in the synthesis of complex natural products?

A: this compound serves as a useful starting material in the total synthesis of alkaloids []. Researchers successfully employed this compound as a precursor to synthesize the C-18 oxygenated aspidosperma alkaloid, (±)-limaspermine []. This approach highlights the value of this compound in constructing complex molecular frameworks relevant to natural product synthesis.

Q3: What spectroscopic techniques are valuable for studying this compound?

A: Resonance-enhanced two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy are powerful techniques for investigating the electronic and vibrational structures of molecules like this compound []. These techniques provide valuable information about the energy levels within the molecule, offering insights into its photophysical properties and reactivity.

Q4: How can this compound be leveraged in the development of novel biocatalysts?

A: this compound serves as a model substrate for exploring and engineering novel enzymatic activities []. For example, directed evolution of the iron-heme enzyme cytochrome P450BM3 led to the development of the variant P411CHA. This engineered enzyme exhibits remarkable catalytic activity and enantioselectivity in the challenging intermolecular benzylic C–H amination of this compound, using tosyl azide as the nitrogen source []. This success story demonstrates the potential of using this compound as a platform for developing biocatalysts with tailored activities for valuable chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.